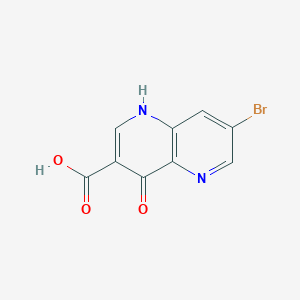

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid

Description

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS: 53512-10-0) is a halogenated naphthyridine derivative characterized by a bromine atom at position 7 and a hydroxyl group at position 4 of the 1,5-naphthyridine scaffold. Its molecular formula is C₉H₆BrN₂O₃, with a molecular weight of 285.06 g/mol and a logP value of 0.298, indicating moderate hydrophilicity . The compound is utilized in analytical chemistry, particularly in reverse-phase HPLC separation methods due to its stability under such conditions .

Properties

IUPAC Name |

7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-4-1-6-7(12-2-4)8(13)5(3-11-6)9(14)15/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXCKOHIAIUISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C(C2=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another approach includes the hydrolysis of 1,5-naphthyridine-3-carboxylates to prepare the corresponding carboxylic acid derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature reactions and catalytic processes, are likely employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products:

Oxidation: Formation of 4-oxo derivatives.

Reduction: Formation of 7-hydroxy derivatives.

Substitution: Formation of 7-amino or 7-thio derivatives.

Scientific Research Applications

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The bromine atom may enhance the compound’s lipophilicity, aiding in its cellular uptake. Specific pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

- Halogen Variations: Bromine at C7 (target compound) vs. chlorine or fluorine in analogs (e.g., ) affects steric bulk and electron-withdrawing properties, influencing reactivity and binding kinetics. Ring Isomerism: 1,5-naphthyridine (target) vs.

Biological Activity

7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid (C9H6BrN2O3) is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C9H6BrN2O3

Molecular Weight: 253.06 g/mol

CAS Number: 97267-59-9

The compound features a naphthyridine core with a bromine atom and a hydroxyl group, which are critical for its biological activity. The structural components allow for interactions with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria, warranting further investigation into its mechanism of action.

Anticancer Properties

This compound has also shown promising anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human cancer cell lines (A549 lung cancer and HeLa cervical cancer) reported IC50 values indicating significant cytotoxic effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 12.5 |

The compound appears to induce apoptosis in these cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction: Similar to other naphthyridine derivatives, it may intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress in cancer cells, leading to cell death.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been investigated for its ability to reduce pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration Reduction (%) |

|---|---|

| TNF-α | 40% |

| IL-6 | 35% |

| IL-1β | 30% |

These results indicate potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key structural features and synthetic precursors of 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid?

The compound features a naphthyridine core with a bromine substituent at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position. A common precursor is ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, which undergoes base-mediated hydrolysis (e.g., 2.5 M NaOH, reflux, 1 h) to yield the carboxylic acid derivative . The bromine substituent enhances electrophilic reactivity, enabling further functionalization .

Q. What are the recommended methods for synthesizing this compound?

The synthesis typically involves two steps:

- Step 1 : Preparation of the ethyl ester precursor via cyclocondensation of brominated intermediates.

- Step 2 : Hydrolysis using alkaline conditions (e.g., NaOH or KOH in ethanol/water under reflux) to cleave the ester group. Yields >85% are achievable with optimized reaction times and temperatures .

Q. How should researchers characterize the purity and identity of this compound?

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Purity thresholds ≥95% are standard for research-grade material .

- Structural Confirmation : Employ H/C NMR to verify substituent positions and FT-IR to confirm carboxylic acid (-OH stretch ~2500-3000 cm) .

Q. What are the solubility and stability properties of this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Avoid non-polar solvents like hexane .

- Stability : Stable under inert atmospheres at room temperature. Store at 0–6°C in amber vials to prevent photodegradation .

Q. Which analytical techniques are critical for studying its reactivity?

- TLC : Monitor reaction progress using silica plates and UV visualization.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H] expected at m/z 287.96 for CHBrNO).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for solid-state studies .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?

The 7-bromo group acts as a directing moiety in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, reaction with arylboronic acids in the presence of Pd(PPh) and NaCO in THF/water (60°C, 12 h) selectively replaces bromine with aryl groups. Steric and electronic effects of the naphthyridine core dictate coupling efficiency .

Q. What strategies optimize decarboxylation of this compound for heterocyclic derivatization?

Decarboxylation is achieved via thermal or catalytic methods:

Q. How do reaction conditions affect amide formation from the carboxylic acid group?

Amidation requires activation of the -COOH group. A two-step protocol is recommended:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in hydrolysis yields (56–85%) arise from varying base concentrations and reaction times. For reproducible results:

- Use 2.5 M NaOH with reflux durations ≤1 h for ester cleavage.

- Avoid prolonged heating to prevent side reactions like ring-opening .

Q. How can computational methods predict the biological activity of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.